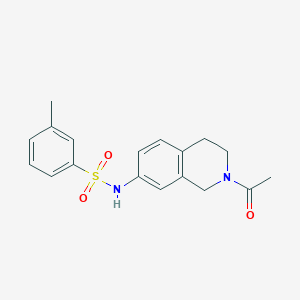

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide

CAS No.: 955672-88-5

Cat. No.: VC7486061

Molecular Formula: C18H20N2O3S

Molecular Weight: 344.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955672-88-5 |

|---|---|

| Molecular Formula | C18H20N2O3S |

| Molecular Weight | 344.43 |

| IUPAC Name | N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C18H20N2O3S/c1-13-4-3-5-18(10-13)24(22,23)19-17-7-6-15-8-9-20(14(2)21)12-16(15)11-17/h3-7,10-11,19H,8-9,12H2,1-2H3 |

| Standard InChI Key | SCZLNRKUFWFDNZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C)C=C2 |

Introduction

Chemical Formula and Molecular Weight

-

Chemical Formula: CHNOS

-

Molecular Weight: Approximately 348 g/mol (estimated based on similar compounds)

Synthesis and Potential Applications

The synthesis of such compounds typically involves the reaction of amines with sulfonyl chlorides. For N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide, the process might involve the reaction of 2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine with 3-methylbenzenesulfonyl chloride.

Synthesis Steps

-

Preparation of 2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine: This can be achieved through various methods, including the reduction of isoquinoline derivatives .

-

Reaction with 3-Methylbenzenesulfonyl Chloride: The amine is then reacted with 3-methylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.

Biological Activity and Potential Uses

While specific biological data on N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide is not available, compounds with similar structures have shown potential in various therapeutic areas. Tetrahydroisoquinolines are known for their neuroprotective and anticonvulsant properties , while benzenesulfonamides have been explored for their enzyme inhibitory activities .

Potential Therapeutic Areas

-

Neuroprotection: Given the neuroprotective properties of tetrahydroisoquinolines, this compound might have potential in neurodegenerative diseases.

-

Enzyme Inhibition: The benzenesulfonamide part could contribute to enzyme inhibitory activities, useful in conditions like glaucoma or cancer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume